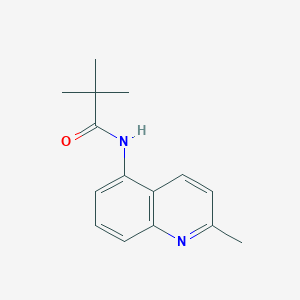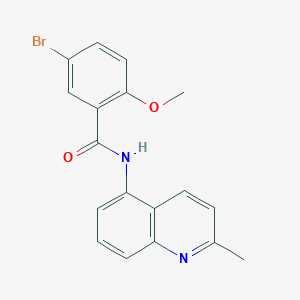![molecular formula C16H22ClN3O2S B278073 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to reduce inflammation and oxidative stress. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its accessibility and relatively low cost compared to other compounds. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea research. In cancer research, further studies are needed to determine the optimal dosage and administration of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea for different types of cancer. In inflammation research, more studies are needed to understand the underlying mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea's anti-inflammatory effects. In infectious disease research, more studies are needed to determine the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea against different viruses and to optimize its antiviral activity. Additionally, more studies are needed to explore the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea in combination therapy with other compounds.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoic acid chloride in the presence of triethylamine. The resulting product is then treated with thiourea to yield N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea. The synthesis method has been optimized to improve yield and purity, making N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea more accessible for scientific research.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has demonstrated antiviral activity against several viruses, including influenza and herpes simplex virus.
properties
Molecular Formula |
C16H22ClN3O2S |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H22ClN3O2S/c1-16(2,3)14(21)19-15(23)18-11-4-5-13(12(17)10-11)20-6-8-22-9-7-20/h4-5,10H,6-9H2,1-3H3,(H2,18,19,21,23) |
InChI Key |
WGHKQRDPGWVYGT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
